molecular formula C24H28N2O4S B2445695 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1211173-71-5

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2445695
CAS No.: 1211173-71-5
M. Wt: 440.56
InChI Key: NLSVWUPQSFHTMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a chemically diverse molecule that has garnered interest in various fields, including chemistry, biology, and medicine. It features a complex structure composed of a dihydroisoquinoline moiety, a furan ring, and a methoxyphenyl group, linked via an ethanesulfonamide scaffold.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S/c1-29-22-10-8-19(9-11-22)13-16-31(27,28)25-17-23(24-7-4-15-30-24)26-14-12-20-5-2-3-6-21(20)18-26/h2-11,15,23,25H,12-14,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSVWUPQSFHTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide involves multi-step organic synthesis:

  • Formation of Dihydroisoquinoline Unit: : Starting from commercially available precursors, the dihydroisoquinoline unit is synthesized through a Pictet-Spengler reaction.

  • Furan Ring Introduction: : The furan ring is introduced via a Friedel-Crafts alkylation reaction, utilizing appropriate starting materials.

  • Methoxyphenyl Group Addition: : The methoxyphenyl unit is integrated through nucleophilic aromatic substitution.

  • Final Coupling: : The ethanesulfonamide linkage is established in the final step through a condensation reaction using appropriate sulfonylating agents.

Industrial Production Methods

Industrial-scale production leverages optimized routes to enhance yield and reduce costs. Common methods include:

  • Catalytic Processes: : Use of metal catalysts to facilitate reactions.

  • Flow Chemistry: : Continuous flow processes to streamline production and ensure consistency.

  • Green Chemistry: : Environmentally friendly solvents and reagents to minimize waste and energy consumption.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide moiety undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Conditions : Concentrated HCl (6 M), reflux at 110°C for 8–12 hours .

  • Products : 4-Methoxyphenethyl sulfonic acid and 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethylamine.

  • Mechanism : Protonation of the sulfonamide nitrogen followed by nucleophilic attack by water, leading to cleavage of the S–N bond .

Basic Hydrolysis

  • Conditions : NaOH (2 M), ethanol/water (1:1), 80°C for 6 hours .

  • Products : Sodium 2-(4-methoxyphenyl)ethanesulfonate and free dihydroisoquinoline-furan amine .

Electrophilic Aromatic Substitution

The electron-rich methoxyphenyl and furan groups participate in electrophilic reactions:

Reaction TypeReagents/ConditionsPositionProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C, 2 hoursMethoxyphenyl (para to OCH₃)Nitro derivative45–60%
BrominationBr₂/FeBr₃, CH₂Cl₂, RT, 1 hourFuran (C5)5-Bromo-furan adduct70%
SulfonationH₂SO₄/SO₃, 50°C, 4 hoursFuran (C5)Sulfonic acid-functionalized furan55%

Key Observations :

  • Methoxy groups direct electrophiles to the para position .

  • Furan’s α-position (C5) is more reactive than β due to resonance stabilization of intermediates .

Oxidation Reactions

Oxidative transformations target the dihydroisoquinoline and furan moieties:

Dihydroisoquinoline Oxidation

  • Reagents : KMnO₄, H₂O, 100°C, 3 hours .

  • Product : Isoquinoline-1(2H)-one via dehydrogenation and ketone formation .

  • Yield : 82% (confirmed by LC-MS and ¹H NMR) .

Furan Ring Oxidation

  • Reagents : m-CPBA, CHCl₃, RT, 12 hours .

  • Product : cis-Diepoxide via [4+2] cycloaddition (unstable) or diketone via ring opening .

  • Yield : Diketone predominates (68%) under anhydrous conditions .

Nucleophilic Substitution

The sulfonamide’s ethanesulfonyl group is susceptible to nucleophilic attack:

Thiol Displacement

  • Conditions : Thiophenol, K₂CO₃, DMF, 60°C, 24 hours .

  • Product : 2-(4-Methoxyphenyl)ethanethiosulfonate with 89% efficiency .

Amine Alkylation

  • Conditions : Ethylenediamine, NaH, THF, reflux, 6 hours.

  • Product : Bis-alkylated sulfonamide derivative (confirmed by HRMS).

Acid-Base Reactions

The compound exhibits pH-dependent behavior:

  • pKa of Sulfonamide NH : ~9.5 (determined via potentiometric titration).

  • Protonation of Dihydroisoquinoline : Occurs below pH 4, forming a water-soluble ammonium salt .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition patterns:

  • Stage 1 (200–250°C) : Loss of methoxyphenyl group (Δmass = 28%).

  • Stage 2 (300–350°C) : Sulfonamide breakdown releasing SO₂ and NH₃ .

Catalytic Hydrogenation

  • Conditions : H₂ (1 atm), Pd/C, EtOH, RT, 12 hours .

  • Product : Tetrahydrofuran derivative via furan ring saturation (95% conversion) .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the dihydroisoquinoline structure often exhibit antitumor activity. For instance, studies have shown that similar derivatives can inhibit cancer cell proliferation. The compound has been evaluated for its efficacy against various cancer cell lines using established protocols from the National Cancer Institute (NCI) and has demonstrated significant growth inhibition rates .

Neuropharmacological Effects

Given the presence of the dihydroisoquinoline moiety, this compound may also possess neuroprotective properties. Compounds in this class have been linked to modulation of neurotransmitter systems and neuroprotection against oxidative stress .

Antimicrobial Activity

Sulfonamide derivatives are traditionally known for their antibacterial properties. Preliminary studies suggest that this compound may exhibit similar effects, which could be beneficial in developing new antimicrobial agents .

Synthetic Methodologies

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves multi-step reactions starting from commercially available precursors. Key steps may include:

  • Formation of the dihydroisoquinoline core.
  • Introduction of the furan ring through cyclization reactions.
  • Final coupling with the sulfonamide moiety.

These synthetic routes are crucial for optimizing yield and purity, which are essential for further biological evaluation .

Case Study 1: Anticancer Evaluation

In a recent study, a series of compounds similar to this compound were tested against a panel of human tumor cell lines. The results indicated a promising cytotoxic profile, with specific derivatives showing IC50 values in the low micromolar range .

Case Study 2: Neuroprotective Screening

Another investigation assessed the neuroprotective effects of related compounds in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage induced by reactive oxygen species, highlighting their potential as therapeutic agents for neurodegenerative diseases .

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets and pathways:

  • Molecular Targets: : Binds to enzymes or receptors, modulating their activity.

  • Pathways Involved: : Impacts signaling pathways relevant to inflammation, cell growth, and apoptosis.

Comparison with Similar Compounds

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide exhibits unique features compared to similar compounds:

  • Similar Compounds: : 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethanesulfonamide and N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide.

  • Uniqueness: : The combination of structural motifs enhances its chemical reactivity and biological activity, making it a versatile molecule for various applications.

This compound’s multifaceted nature makes it a valuable subject for ongoing research and potential future innovations.

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula: C₃₄H₃₃N₃O₃S
  • Molecular Weight: 575.7 g/mol
  • CAS Number: 898433-13-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Protein Arginine Methyltransferases (PRMTs): This compound has shown potential as an inhibitor of PRMT5, which plays a critical role in epigenetic regulation and has been implicated in the pathogenesis of various cancers. Research indicates that derivatives of similar structures exhibit IC50 values in the low nanomolar range, suggesting potent inhibition capabilities .

Therapeutic Applications

  • Cancer Treatment:
    • Studies have demonstrated that compounds with similar structural motifs can inhibit tumor cell proliferation. For instance, related isoquinoline derivatives have shown significant anti-proliferative effects on leukemia cell lines .
    • The ability to inhibit PRMT5 suggests potential applications in treating hematological malignancies.
  • Neurological Disorders:
    • Given the structural characteristics, there is potential for activity against neurodegenerative diseases. Compounds targeting adenosine receptors have been investigated for their neuroprotective effects .

Table 1: Summary of Biological Activities and IC50 Values

CompoundTargetIC50 (nM)Effect
Compound 46PRMT58.5Potent inhibitor
GSK-3326595PRMT55.5Clinical trial inhibitor
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-...)A2A Receptor10Antagonist activity

Recent Research Insights

  • Inhibition Studies:
    • A study highlighted that derivatives similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-...) exhibited selective inhibition against PRMT5 with promising anti-tumor properties in xenograft models .
  • Pharmacokinetic Properties:
    • The compound's pharmacokinetic profile indicates favorable absorption and distribution characteristics, which are crucial for effective therapeutic use .
  • Quorum Sensing Inhibition:
    • Some studies have suggested that related compounds may also possess quorum sensing inhibitory activities, which could be beneficial in managing bacterial infections resistant to conventional antibiotics .

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

The synthesis involves multi-step organic reactions, including amide bond formation and sulfonylation. A typical approach involves:

  • Step 1: Preparation of intermediates (e.g., 3,4-dihydroisoquinoline and furan-2-yl-ethylamine) via reductive amination or nucleophilic substitution .
  • Step 2: Coupling intermediates using agents like EDCI and DMAP to form the sulfonamide core .
  • Step 3: Protecting groups (e.g., tert-butoxycarbonyl) may be required to prevent side reactions during sulfonamide formation . Optimization of solvent choice (e.g., dichloromethane for sulfonation) and temperature control (e.g., reflux for anhydrous conditions) is critical .

Q. How should researchers validate the purity and structural integrity of this compound?

Analytical characterization requires a combination of techniques:

Method Parameters Application
HPLC C18 column, gradient elution (ACN/H2O)Purity assessment (>95%)
NMR (1H/13C) DMSO-d6 or CDCl3 solventConfirmation of dihydroisoquinoline, furan, and sulfonamide moieties
HRMS ESI+ modeMolecular ion verification

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Enzyme inhibition assays: Test interactions with targets like cyclooxygenase-2 (COX-2) using fluorometric or colorimetric substrates .
  • Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .
  • Receptor binding studies: Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to structural similarity to isoquinoline derivatives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Core modifications: Compare analogs with substitutions on the 4-methoxyphenyl group (e.g., halogenation for electronic effects) .
  • Scaffold hopping: Replace the furan ring with thiophene or pyridine to assess bioisosteric effects .
  • Pharmacophore mapping: Use molecular docking to identify critical interactions (e.g., hydrogen bonding with sulfonamide) . Data contradictions (e.g., varying activity in analogs) should be resolved via free-energy perturbation (FEP) simulations or alanine scanning .

Q. What strategies address discrepancies in analytical data (e.g., NMR splitting patterns)?

  • Dynamic effects: Variable-temperature NMR to detect conformational flexibility in the dihydroisoquinoline ring .
  • Impurity profiling: LC-MS/MS to identify byproducts from incomplete coupling or sulfonation .
  • Crystallography: Single-crystal X-ray diffraction to resolve ambiguities in stereochemistry .

Q. How can mechanistic studies elucidate its biological mode of action?

  • Target identification: Use affinity chromatography with immobilized compound to pull down binding proteins .
  • Pathway analysis: RNA-seq or phosphoproteomics to map signaling cascades (e.g., NF-κB or MAPK) .
  • Metabolic stability: Microsomal incubation (human liver microsomes) with LC-MS to assess CYP450-mediated degradation .

Q. What computational methods are recommended for optimizing solubility and bioavailability?

  • LogP prediction: Use software like Schrödinger’s QikProp to balance hydrophobicity (target LogP <5) .
  • Co-solvent screening: Test solubility in PEG-400 or cyclodextrin solutions for in vivo formulations .
  • Permeability assays: Parallel artificial membrane permeability assay (PAMPA) to predict blood-brain barrier penetration .

Data Contradiction & Validation

Q. How should researchers interpret conflicting bioactivity data across similar compounds?

  • Assay standardization: Validate protocols using positive controls (e.g., celecoxib for COX-2 inhibition) .
  • Orthogonal assays: Confirm anti-inflammatory activity via both COX-2 inhibition and IL-6 ELISA .
  • Batch variability: Ensure synthetic reproducibility by characterizing multiple batches via HPLC-NMR .

Future Research Directions

Q. What gaps exist in the current understanding of this compound’s pharmacology?

  • In vivo toxicity: Acute toxicity studies in rodent models to determine LD50 and organ-specific effects .
  • Off-target profiling: Screen against kinase panels or ion channels to identify polypharmacology risks .
  • Formulation development: Nanoencapsulation to enhance aqueous solubility for intravenous administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.